molecular formula C12H17FN2O2 B13928076 Tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate

Tert-butyl 2-fluoro-6-(methylamino)phenylcarbamate

Cat. No.: B13928076
M. Wt: 240.27 g/mol
InChI Key: NWXBCKIVVBMENC-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl N-[2-fluoro-6-(methylamino)phenyl]carbamate is a synthetic organic compound with the molecular formula C12H17FN2O2 and a molecular weight of 240.27 g/mol . This compound is known for its unique chemical structure, which includes a carbamate group, a fluoro-substituted aromatic ring, and a methylamino group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl N-[2-fluoro-6-(methylamino)phenyl]carbamate typically involves the reaction of 2-fluoro-6-(methylamino)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-[2-fluoro-6-(methylamino)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Dimethylethyl N-[2-fluoro-6-(methylamino)phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[2-fluoro-6-(methylamino)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-fluoro-6-nitrophenyl)carbamate
  • tert-Butyl N-(2-fluoro-6-aminophenyl)carbamate
  • tert-Butyl N-(2-fluoro-6-hydroxyphenyl)carbamate

Uniqueness

1,1-Dimethylethyl N-[2-fluoro-6-(methylamino)phenyl]carbamate is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-[2-fluoro-6-(methylamino)phenyl]carbamate

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-10-8(13)6-5-7-9(10)14-4/h5-7,14H,1-4H3,(H,15,16)

InChI Key

NWXBCKIVVBMENC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)NC

Origin of Product

United States

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